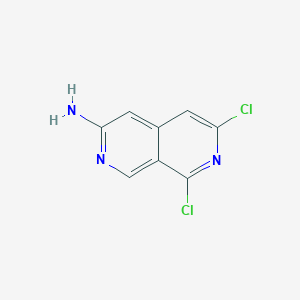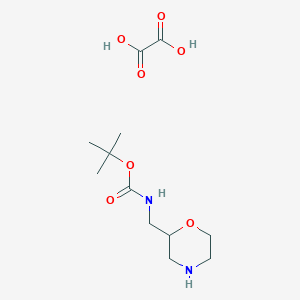
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 3-position, and an aldehyde group at the 2-position
准备方法
The synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrrole intermediate.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups are introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.
科学研究应用
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent, due to its ability to modulate cellular pathways and inhibit specific enzymes.
作用机制
The mechanism by which 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyrrole and pyridine rings facilitate binding to these targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has the pyridinyl group at the 2-position instead of the 4-position, which may affect its binding affinity and selectivity for biological targets.
1-Methyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridinyl group at the 3-position can lead to different electronic and steric properties, influencing its reactivity and biological activity.
1-Methyl-3-(quinolin-4-yl)-1H-pyrrole-2-carbaldehyde: The quinoline ring system introduces additional aromaticity and potential for π-π interactions, which can enhance its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
1-methyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(11(13)8-14)9-2-5-12-6-3-9/h2-8H,1H3 |
InChI 键 |
DPJCEMCIXJWKDM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=C1C=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)

